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molecular formula C13H15N3O3 B8463836 N-cyclopropyl-2-(cyclopropylamino)-3-nitrobenzamide

N-cyclopropyl-2-(cyclopropylamino)-3-nitrobenzamide

Cat. No. B8463836
M. Wt: 261.28 g/mol
InChI Key: AKRMUEKEWMNAEO-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of 2-bromo-3-nitrobenzoic acid (500 mg, 2.03 mmol) in DMF (3 mL) was added cyclopropylamine (0.14 mL, 2.03 mmol), N-ethyl-N-isopropyl-propan-2-amine (0.34 mL, 2.03 mmol) and (1H-benzo[d][1,2,3]triazol-1-yloxy)-tripyrrolidin-1-ylphosphonium hexafluorophosphate(V) (1.27 g, 2.44 mmol). The resulting mixture was stirred at rt for 24 h. The reaction mixture was diluted with EtOAc, washed with water, brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was subjected to flash chromatography on a silica gel column using 0 to 100% gradient of EtOAC:DCM (1:1) in DCM as eluent to give a crude product mixture. To the crude mixture in THF (10 mL) was added cyclopropylamine (0.141 mL, 2.03 mmol) and the resulting mixture was heated under N2 at 60° C. for 18 h. The reaction mixture was diluted with EtOAc, washed with water, brine and dried over magnesium sulfate. After being concentrated in vacuo, the residue was purified by flash chromatography on silica gel using 0 to 100% gradient of EtOAC:DCM (1:1) in DCM as eluent to give N-cyclopropyl-2-(cyclopropylamino)-3-nitrobenzamide: 1H NMR (400 MHz, CDCl3) δ 8.27 (1H, s), 8.01 (1H, d, J=8.0 Hz), 7.45 (1H, d, J=8.0 Hz), 6.62 (1H, t, J=8.0 Hz), 5.98 (1H, s), 2.90-2.65 (2H, m), 0.90-0.78 (2H, m), 0.75-0.65 (2H, m), 0.58-0.50 (2H, m), 0.48-0.40 (2H, m); LC-MS (ESI) m/z 262.1 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(1H-benzo[d][1,2,3]triazol-1-yloxy)-tripyrrolidin-1-ylphosphonium hexafluorophosphate(V)
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.141 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:14]1([NH2:17])[CH2:16][CH2:15]1.C([N:20]([CH:24]([CH3:26])[CH3:25])C(C)C)C>CN(C=O)C.CCOC(C)=O.C1COCC1>[CH:14]1([NH:17][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=2[NH:20][CH:24]2[CH2:26][CH2:25]2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
0.14 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
(1H-benzo[d][1,2,3]triazol-1-yloxy)-tripyrrolidin-1-ylphosphonium hexafluorophosphate(V)
Quantity
1.27 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.141 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
DCM (1:1) in DCM as eluent to give a crude product mixture
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated under N2 at 60° C. for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel using 0 to 100% gradient of EtOAC

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CC1)NC(C1=C(C(=CC=C1)[N+](=O)[O-])NC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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